molecular formula C17H16N4O2S B2806484 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1251547-99-5

2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)acetamide

Cat. No.: B2806484
CAS No.: 1251547-99-5
M. Wt: 340.4
InChI Key: YQBNNRIXVJVTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

A study synthesized derivatives of thiazole compounds, similar in structure to the compound , to investigate their anticancer properties. The compounds were tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. One compound, in particular, showed high selectivity and significant apoptosis induction, though not as high as the standard, cisplatin (Evren et al., 2019).

Antimicrobial and Antifungal Properties

Newly synthesized N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide compounds were evaluated for their in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. They also tested for antifungal activity against Aspergillus niger and Candida albicans. The compounds exhibited varying zones of inhibition indicating their antimicrobial potential (Mahyavanshi et al., 2017).

Acetylcholinesterase Inhibition

Compounds structurally similar to the compound of interest were synthesized and screened for their inhibitory activity on acetylcholinesterase, an enzyme associated with neurological function. At a concentration of 0.1 µM, some compounds showed significant inhibition rates, with one compound having an IC50 value lower than the standard drug donepezil, indicating potential therapeutic applications in neurological disorders (Yurttaş et al., 2013).

Synthesis Routes and Structural Insights

Studies have also focused on the synthetic routes to obtain compounds like 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(2-methylthiazol-4-yl)phenyl)acetamide and their structural analysis. These investigations provide valuable insights into the chemical properties and potential reactivity of these compounds, laying the groundwork for their application in various scientific research fields (Brown & Waring, 1977).

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-7-8-18-17(19-11)23-9-16(22)21-14-5-3-13(4-6-14)15-10-24-12(2)20-15/h3-8,10H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBNNRIXVJVTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.